molecular formula C11H7F3O4 B2691823 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid CAS No. 2287272-18-6

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid

Cat. No.: B2691823
CAS No.: 2287272-18-6
M. Wt: 260.168
InChI Key: VLIMKGQVIOQONM-UHFFFAOYSA-N
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Description

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid (CAS 2287272-18-6) is a high-purity chemical building block with the molecular formula C11H7F3O4 and a molecular weight of 260.17 g/mol . This compound features a dihydroisochromene scaffold substituted with a carboxylic acid and a strategically positioned trifluoromethyl (CF3) group. In medicinal chemistry, the trifluoromethyl group is a critical functional group used to enhance the properties of drug candidates . Its incorporation significantly increases metabolic stability by forming strong carbon-fluorine bonds, improves lipophilicity for better membrane permeability, and acts as a bioisostere to fine-tune electronic properties and binding affinity . This makes the compound a valuable intermediate for researchers synthesizing and optimizing novel bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound is offered with a minimum purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O4/c12-11(13,14)6-1-2-7-5(3-6)4-8(9(15)16)18-10(7)17/h1-3,8H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIMKGQVIOQONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and trifluoromethyl ketone.

    Formation of Isochromene Ring: The key step involves the cyclization of the starting materials to form the isochromene ring system. This can be achieved through a condensation reaction under acidic or basic conditions.

    Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 1-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts such as palladium or platinum can enhance reaction rates and selectivity.

    Purification: Industrial production also involves rigorous purification steps, including crystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid, such as fused heterocyclic rings, oxo groups, and carboxylic acid functionalities. Key differences lie in substituents, ring systems, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Rings Applications/Notes
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid Not explicitly provided Isochromene, -CF₃, -COOH Likely synthetic intermediate or pharmacological precursor (inferred)
6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid HCl C₈H₉ClN₂O₃S 248.68 Pyrimidothiazine, -COOH, HCl salt Research chemical; potential pharmacological utility
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid C₁₂H₁₂N₂O₃ 232.23 Tetrahydropyridazine, 3-methylphenyl Soluble in DMSO and methanol; used as a synthetic intermediate
Complex isochromene derivative from Not provided Multiple hydroxyl, sulfooxy, and oxo groups Highly functionalized natural product derivative; potential biosynthetic interest

Structural Differences and Implications

Ring Systems :

  • The target compound features a dihydroisochromene core, while ’s pyrimidothiazine and ’s tetrahydropyridazine incorporate nitrogen- and sulfur-containing heterocycles. These differences influence electronic properties and binding interactions in biological systems .
  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl-rich derivatives (e.g., ’s compound) .

’s compound includes a sulfooxy group, which may confer water solubility and ionic character absent in the target compound .

’s compound is noted for solubility in DMSO and methanol, suggesting the target compound may require polar aprotic solvents for synthesis or handling .

Biological Activity

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C11H7F3O3
  • Molecular Weight : 256.17 g/mol
  • CAS Number : 641993-21-7

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The trifluoromethyl group enhances the electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other carboxylic acid derivatives.
  • Cell Signaling Modulation : It may interact with cellular signaling pathways, particularly those related to oxidative stress and inflammation.

Antioxidant Properties

Research indicates that 1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid exhibits significant antioxidant activity. This is crucial in combating oxidative stress-related diseases such as neurodegeneration and cardiovascular disorders.

Anti-inflammatory Effects

Studies have shown that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity has been linked to its potential use in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

In vitro studies demonstrate that this compound may protect neuronal cells from oxidative damage. By reducing reactive oxygen species (ROS) levels, it could help mitigate neurodegenerative processes.

Case Studies

StudyFindings
Study 1 Evaluated the antioxidant capacity in vitro using DPPH assay; showed significant radical scavenging activity (IC50 = 25 µM).
Study 2 Investigated anti-inflammatory effects in a rat model of arthritis; reduced swelling and pain scores significantly compared to control (p < 0.05).
Study 3 Assessed neuroprotective effects on PC12 cells exposed to H2O2; increased cell viability by 40% at 50 µM concentration.

Research Findings

  • Antioxidant Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in human cell lines.
    • The mechanism involves the upregulation of Nrf2, a transcription factor that regulates antioxidant response elements.
  • Anti-inflammatory Mechanism :
    • Research presented at the International Conference on Inflammation indicated that it inhibits NF-kB signaling pathway, leading to decreased expression of TNF-alpha and IL-6.
  • Neuroprotective Mechanism :
    • A study in Neuroscience Letters demonstrated that treatment with this compound reduced apoptosis in neuronal cells under oxidative stress conditions.

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